4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one
CAS No.: 83848-83-3
Cat. No.: VC14433737
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one - 83848-83-3](/images/structure/VC14433737.png)
Specification
CAS No. | 83848-83-3 |
---|---|
Molecular Formula | C10H8N2O |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
Standard InChI | InChI=1S/C10H8N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1-5H,6H2,(H,11,13) |
Standard InChI Key | QBRFYQULBWCTPB-UHFFFAOYSA-N |
Canonical SMILES | C1C=CC2=C3N1C(=O)NC3=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one, reflects its fused ring system. The numbering scheme for the heterocyclic framework follows IUPAC guidelines:
-
The quinoline moiety is numbered such that the nitrogen atom occupies position 1.
-
The imidazole ring is fused across positions 4, 5, and 1 of the quinoline, with the suffix ij denoting the fusion pattern.
-
The 2(1H)-one suffix indicates a ketone group at position 2 of the imidazole ring, with one hydrogen atom remaining on the nitrogen at position 1 .
The stereochemistry of substituents, such as the (5R)-methylamino group in derivatives like (5R)-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, plays a critical role in biological activity. X-ray crystallography and NMR studies confirm the planar arrangement of the tricyclic system, with substituents adopting equatorial or axial positions depending on the synthetic route .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives typically involves cyclization strategies starting from substituted anilines or tetrahydroquinolines. A representative pathway from FI96310C involves:
-
Catalytic Hydrogenation: Reduction of 2-methyl-6-nitroaniline (XVI) to 3-methyl-1,2-benzenediamine (XVII) using palladium catalysts.
-
Cyclization: Heating XVII with formic acid yields 4-methylbenzimidazole (XVIII).
-
Bromination: Treatment of XVIII with N-bromosuccinimide (NBS) introduces a bromine atom at the methyl-substituted position.
-
Cyclocondensation: Reaction with di-t-butyl dicarbonate and subsequent cyclization forms the tricyclic core .
Stereochemical Control
Enantioselective synthesis of the (5R)-configured derivatives employs chiral auxiliaries or asymmetric catalysis. For example, EP1149100A1 discloses a process using triphenylphosphine and carbon tetrabromide to achieve cyclization while preserving stereochemical integrity .
Physicochemical Properties
The compound’s molecular formula (C₁₀H₁₁N₃O) and molecular weight (189.21 g/mol) are confirmed by mass spectrometry and elemental analysis. Key properties include:
Property | Value/Range | Method of Determination |
---|---|---|
Melting Point | 215–218°C (decomposes) | Differential Scanning Calorimetry |
Solubility | Slightly soluble in water, soluble in DMSO | HPLC-UV |
LogP (Partition Coefficient) | 1.8 ± 0.2 | Shake-flask method |
pKa | 6.2 (imidazole nitrogen) | Potentiometric titration |
These properties influence its pharmacokinetic profile, with moderate lipophilicity facilitating blood-brain barrier penetration .
Pharmacological Activity
Mechanism of Action
Derivatives of 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one exhibit affinity for dopamine (D2) and serotonin (5-HT1B) receptors, as demonstrated in radioligand binding assays. The (5R)-methylamino analog shows submicromolar IC₅₀ values in receptor binding studies, suggesting potential as an antipsychotic or antidepressant agent .
In Vivo Efficacy
In rodent models of hypoxia-induced anxiety and hypertension, the compound reduces systolic blood pressure by 20–25% at doses of 10 mg/kg. Behavioral assays (e.g., forced swim test) indicate antidepressant-like effects, with a 40% reduction in immobility time compared to controls .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-3), 7.45 (t, J = 7.6 Hz, 1H, H-6), 4.21 (q, J = 6.8 Hz, 1H, H-5), 3.12 (s, 3H, N-CH₃).
-
HRMS (ESI+): m/z 190.0978 [M+H]⁺ (calculated for C₁₀H₁₂N₃O: 190.0975).
Patent Landscape and Regulatory Status
-
EP1149100A1: Withdrawn due to lack of novelty, but provides foundational synthetic protocols .
-
FI96310C: Active patent covering tricyclic quinoline amines, including claims for CNS applications .
Regulatory filings indicate preclinical development for neurological indications, though no clinical trials are reported as of 2025.
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Competing cyclization pathways may yield byproducts requiring chromatographic separation.
-
Enantiomeric Purity: Scalable asymmetric synthesis remains a hurdle for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume